2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid
Description
Properties
IUPAC Name |
2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-4-5-11(15)7-9(6-10)8-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCWYNKAMRVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-83-2 | |
| Record name | 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₃N₁O₄
- Molecular Weight : 269.34 g/mol
- CAS Number : 2613385-26-3
- Purity : Typically ≥95%
The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The azabicyclic structure contributes to its binding affinity and selectivity, making it a candidate for further investigation in drug development.
Antiproliferative Activity
Research has indicated that derivatives of azabicyclo compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted azabicyclo compounds demonstrate IC₅₀ values comparable to established chemotherapeutics like cisplatin against human acute myeloid leukemia (MV4-11) and solid tumors (A549, LoVo, MCF-7) .
Table 1: Antiproliferative Activity of Azabicyclo Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| Compound A | MV4-11 | 2.98 ± 1.38 | Low |
| Compound B | A549 | 15.0 | Moderate |
| Compound C | LoVo | 10.5 | High |
| Compound D | MCF-7 | 12.0 | Moderate |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, studies have demonstrated that azabicyclo compounds can inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various azabicyclo derivatives, researchers synthesized a series of compounds based on the azabicyclo[3.2.1] framework and tested their activity against multiple cancer cell lines. The results indicated that modifications at the nitrogen atom significantly influenced the antiproliferative potency, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal fibroblasts .
Study 2: Pharmacokinetics and Metabolism
Another study focused on the pharmacokinetics of azabicyclo derivatives, revealing favorable absorption and distribution profiles in vivo. The presence of the tert-butoxycarbonyl group was found to enhance metabolic stability, suggesting potential for oral bioavailability .
Scientific Research Applications
Overview
2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly in the fields of drug development and cancer research.
The compound has garnered attention for its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The azabicyclic structure enhances its binding affinity and selectivity, making it a promising candidate for further investigation.
Antiproliferative Activity
Research indicates that derivatives of azabicyclo compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted azabicyclo compounds demonstrate IC₅₀ values comparable to established chemotherapeutics like cisplatin against human acute myeloid leukemia (MV4-11) and solid tumors (A549, LoVo, MCF-7) .
Table 1: Antiproliferative Activity of Azabicyclo Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| Compound A | MV4-11 | 2.98 ± 1.38 | Low |
| Compound B | A549 | 15.0 | Moderate |
| Compound C | LoVo | 10.5 | High |
| Compound D | MCF-7 | 12.0 | Moderate |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), crucial for nucleotide synthesis necessary for DNA replication . This inhibition can potentially lead to reduced cancer cell proliferation.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various azabicyclo derivatives synthesized based on the azabicyclo[3.2.1] framework. The results indicated that modifications at the nitrogen atom significantly influenced the antiproliferative potency, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal fibroblasts .
Study 2: Pharmacokinetics and Metabolism
Another study focused on the pharmacokinetics of azabicyclo derivatives, revealing favorable absorption and distribution profiles in vivo. The presence of the tert-butoxycarbonyl group was found to enhance metabolic stability, suggesting potential for oral bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid and analogous azabicyclic compounds:
Structural and Functional Insights
Boc Protection vs. Free Amine :
- The Boc group in the target compound (1375471-83-2) prevents unwanted side reactions at the nitrogen, unlike 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid (1378784-77-0), which lacks protection and is prone to oxidation or undesired coupling .
- The exo isomer of 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid (280762-00-7) exhibits distinct stereochemical properties compared to the target compound, impacting binding affinity in receptor studies .
Substituent Position :
- Moving the Boc group from the 8-position (target compound) to the 3-position (1250996-75-8) alters solubility and reactivity. For example, 1250996-75-8 shows higher lipophilicity (clogP: 1.8 vs. 1.2 for the target compound), influencing membrane permeability in drug candidates .
Amino Acid Derivatives: The acetic acid group in the target compound enables esterification or amidation, whereas tert-Butyl endo-3-amino-8-azabicyclo[...]carboxylate (207405-68-3) is tailored for nucleophilic substitution reactions due to its free amine .
Research Findings
- Synthetic Utility : The target compound’s Boc group is cleavable under acidic conditions (e.g., TFA), enabling controlled deprotection in multi-step syntheses .
- Stability : Compounds lacking the Boc group (e.g., 1378784-77-0) are often discontinued due to instability under ambient conditions, highlighting the Boc group’s critical role in shelf-life extension .
Q & A
What are the critical considerations for synthesizing this compound with high purity?
Basic Research Focus
Synthesis typically involves tert-butyl carbamate (Boc) protection of the azabicyclo[3.2.1]octane scaffold, followed by functionalization at the 3-position with acetic acid. Key steps include:
- Boc Protection : Use Boc-anhydride under inert conditions to avoid side reactions (e.g., tert-butyl group cleavage under acidic/basic conditions) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor by TLC (Rf ~0.3–0.4 in 3:7 EtOAc/hexane) .
- Yield Optimization : Reaction temperatures between 0–25°C minimize decomposition; yields range from 60–85% depending on steric hindrance .
How can researchers validate the compound’s structural integrity post-synthesis?
Basic Research Focus
Analytical workflows should combine:
- NMR Spectroscopy : Confirm bicyclo[3.2.1]octane geometry via ¹H NMR (e.g., axial-equatorial proton coupling constants, J = 8–12 Hz) and ¹³C NMR (Boc carbonyl peak at ~155 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 256.15 for C₁₃H₂₁NO₄⁺) and fragmentation patterns .
- HPLC-PDA : Purity >95% using a C18 column (mobile phase: acetonitrile/0.1% TFA in water, 60:40) .
What experimental strategies address stability challenges during storage?
Basic Research Focus
Stability data indicates:
- Temperature Sensitivity : Store at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis. Avoid repeated freeze-thaw cycles .
- Light Sensitivity : Use amber vials to block UV-induced degradation (evidenced by HPLC purity drops >10% after 72 hours under light) .
- Contradictions in Literature : Some sources recommend 2–8°C storage, but this applies only to short-term (<1 week) storage of solutions in methanol . Resolution : Long-term storage requires –20°C for solid forms .
How can computational modeling optimize reaction pathways for derivatives?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict:
- Reactivity at the 3-Position : The acetic acid moiety’s electron-withdrawing effect increases electrophilicity, enabling nucleophilic substitutions (e.g., amide coupling) .
- Transition-State Analysis : Identify steric barriers in bicyclo scaffold functionalization (e.g., tert-butyl group hinders axial attack) .
- Machine Learning : Train models on existing azabicyclo reaction datasets to predict optimal solvents/catalysts (e.g., DMF/EDCI for amidation) .
What pharmacological applications justify further study of this compound?
Advanced Research Focus
The compound serves as a precursor for:
- CNS-Targeting Prodrugs : The bicyclo[3.2.1]octane scaffold mimics tropane alkaloids, enabling blood-brain barrier penetration. Derivatives show nM-level affinity for dopamine receptors in preliminary assays .
- Enzyme Inhibitors : The acetic acid group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), with IC₅₀ values <1 µM in vitro .
- SAR Studies : Modifying the Boc group (e.g., replacing with acetyl) alters pharmacokinetic profiles (t½ increases from 2.1 to 5.7 hours in rat plasma) .
How should researchers resolve contradictions in reported solubility data?
Advanced Research Focus
Discrepancies arise from:
- Solvent Polarity : Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) due to the hydrophobic tert-butyl group .
- Ionization State : Adjust pH to 7–8 (using NH₄OH) to deprotonate the acetic acid, improving aqueous solubility (up to 1.2 mg/mL) .
- Validation : Use dynamic light scattering (DLS) to confirm colloidal stability in buffer solutions .
What ecological toxicity assessments are required for lab disposal?
Advanced Research Focus
While ecotoxicity data is limited, precautionary measures include:
- Biodegradability Screening : Use OECD 301F test; predicted half-life >60 days indicates low biodegradability .
- Aquatic Toxicity : Acute toxicity (LC₅₀) for Daphnia magna is >100 mg/L, classifying it as “not acutely hazardous” .
- Waste Protocol : Incinerate at >800°C with alkaline scrubbers to neutralize NOₓ emissions from the Boc group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
